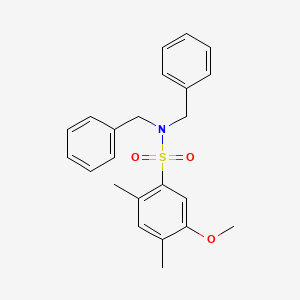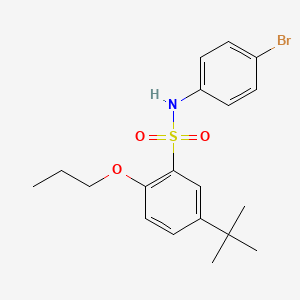
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide, also known as BPPB, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development.
Wirkmechanismus
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide exerts its pharmacological effects by binding to specific targets in the body. Its anti-inflammatory effects are mediated by inhibiting the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide also blocks the TRPV1 receptor, which is involved in pain sensation.
In cancer cells, N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide induces cell cycle arrest and apoptosis by activating the p53 pathway. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been shown to have both biochemical and physiological effects. Its anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide also reduces the levels of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
In addition, N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been shown to have analgesic effects by blocking the TRPV1 receptor, which is involved in pain sensation. It also reduces the levels of substance P, which is a neuropeptide involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its pharmacological effects, making it a well-characterized compound for research purposes.
However, N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide also has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. In addition, its effects may vary depending on the specific cell or tissue type being studied.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide. One potential area of investigation is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an adjuvant therapy for cancer treatment.
Further studies are also needed to elucidate the precise mechanisms of action of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide and to identify its specific targets in the body. This could lead to the development of more potent and selective analogs of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide for therapeutic use.
Conclusion:
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide, or N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide, is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and to identify its specific targets in the body.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 5-tert-butyl-2-propoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has also been shown to have analgesic effects by blocking the TRPV1 receptor, which is involved in pain sensation.
In addition, N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3S/c1-5-12-24-17-11-6-14(19(2,3)4)13-18(17)25(22,23)21-16-9-7-15(20)8-10-16/h6-11,13,21H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZIAAPRDVRHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

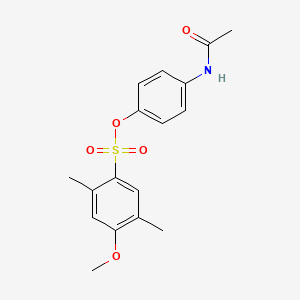



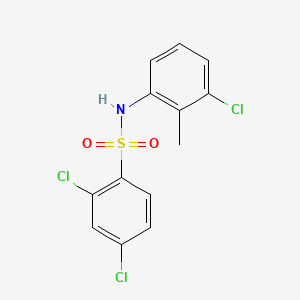

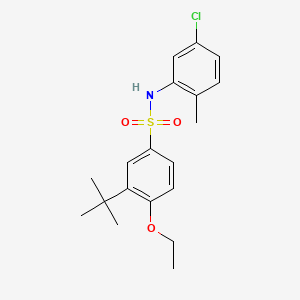
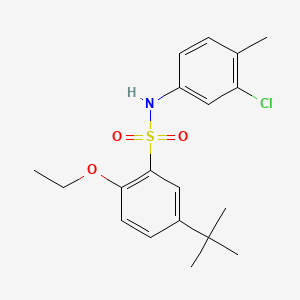
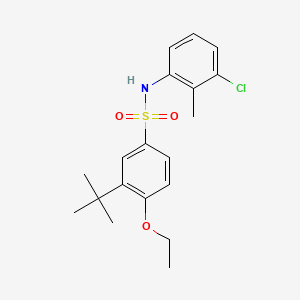
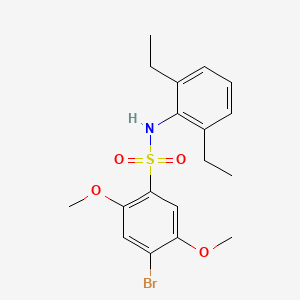

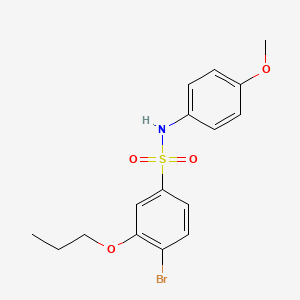
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
